molecular formula C16H15NO2S3 B6477663 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzenesulfonamide CAS No. 2640977-20-2

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzenesulfonamide

Cat. No.: B6477663
CAS No.: 2640977-20-2
M. Wt: 349.5 g/mol
InChI Key: NMLYBRIPOXMXDJ-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)benzenesulfonamide is a synthetic organic compound characterized by a bithiophene moiety linked via an ethyl chain to a benzenesulfonamide group. The bithiophene unit (two conjugated thiophene rings) contributes electron-rich aromaticity, while the benzenesulfonamide group introduces hydrogen-bonding and polar interactions.

Properties

IUPAC Name

N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S3/c18-22(19,14-5-2-1-3-6-14)17-11-10-13-8-9-16(21-13)15-7-4-12-20-15/h1-9,12,17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLYBRIPOXMXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The bithiophene moiety can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in both the bithiophene and benzenesulfonamide units can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the sulfonamide group.

    Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its hybrid structure, merging a bithiophene core with a benzenesulfonamide tail. Comparisons with structurally related compounds are summarized below:

Compound Name Core Structure Key Substituents/Modifications Source/Application
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Benzenesulfonamide Chloro, methoxy groups on phenyl ring Antimicrobial, enzyme inhibition
5-(4-Hydroxy-3-methoxybutynyl)-2,2'-bithiophene Bithiophene Hydroxy-methoxybutynyl side chain Anti-inflammatory (RAW 264.7 cells)
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)cyclobutanecarboxamide Bithiophene + cyclobutane carboxamide Cyclobutanecarboxamide instead of sulfonamide Synthetic intermediate (pharmaceuticals)
Udenafil-d7 Benzenesulfonamide Complex pyrrolidinyl/propoxy-d7 groups Phosphodiesterase inhibitor (reference standard)

Key Structural Insights :

  • Bithiophene vs.
  • Sulfonamide vs. Carboxamide: Replacing sulfonamide with carboxamide (as in ) reduces acidity and hydrogen-bond donor capacity, which may alter target selectivity.
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro, methoxy) on the benzenesulfonamide ring enhance bioactivity in analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .
Pharmacological Properties
  • Solubility and Bioavailability: The benzenesulfonamide group improves water solubility compared to non-polar bithiophenes (e.g., α-terthienyl ).
  • Target Selectivity : Hybrid structures may exhibit dual mechanisms—e.g., combining sulfonamide-mediated enzyme inhibition with bithiophene-induced anti-inflammatory effects.

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